2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom on the phenyl ring, a fluorine atom on the quinoline ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies investigating the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-6-chloro-3-methylquinoline-4-carboxylic acid
- 2-(4-Bromophenyl)-6-fluoro-3-ethylquinoline-4-carboxylic acid
Uniqueness
2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable tool in medicinal chemistry and other research fields.
Properties
CAS No. |
130507-37-8 |
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Molecular Formula |
C17H11BrFNO2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11BrFNO2/c1-9-15(17(21)22)13-8-12(19)6-7-14(13)20-16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |
InChI Key |
ULORBMCMFOUFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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